molecular formula C21H18N4O2 B2566896 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide CAS No. 862810-40-0

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B2566896
CAS No.: 862810-40-0
M. Wt: 358.401
InChI Key: WDVKZIRVFSZDMC-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide is a potent and selective inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), a critical kinase in the Toll-like and interleukin-1 receptor signaling pathways. This compound has emerged as a key pharmacological tool for investigating inflammatory and oncogenic processes, particularly in the context of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). Its mechanism of action involves targeting oncogenic IRAK4 signaling, which is frequently hyperactivated in these hematological malignancies, often through mutations in genes like MYD88. By inhibiting IRAK4, this compound effectively blocks downstream NF-κB and MAPK pathway activation, leading to the suppression of pro-survival and pro-inflammatory signals in malignant cells. Preclinical studies have demonstrated its efficacy in reducing leukemia burden and improving survival in mouse models of MDS, highlighting its significant research value for exploring novel therapeutic strategies for IRAK4-dependent cancers (Source: https://www.nature.com/articles/s41375-021-01349-4). Further research explores its potential in targeting IRAK4 in solid tumors and other inflammatory diseases, making it a versatile compound for dissecting innate immune signaling in both immunological and oncological research.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-8-9-16(19-13-25-11-5-10-22-21(25)24-19)12-18(15)23-20(26)14-27-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVKZIRVFSZDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacokinetics: The phenoxyacetamide group’s balance of polarity and lipophilicity may position the compound favorably for CNS penetration or systemic exposure, but substituent effects (e.g., methyl groups in ) warrant comparative ADMET studies.
  • Knowledge Gaps: The provided evidence lacks quantitative data (e.g., IC50, solubility), necessitating further research to establish structure-activity relationships.

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